Cas no 67405-07-6 (BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO-)
BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- Chemical and Physical Properties
Names and Identifiers
-
- BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO-
- 1-Chloro-2,3-dimethyl-5-nitrobenzene
- SCHEMBL6026052
- 67405-07-6
-
- Inchi: 1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3
- InChI Key: MVCOZQHAVNWKGK-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C)=C1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 185.0243562Da
- Monoisotopic Mass: 185.0243562Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 45.8Ų
BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007262-250mg |
1-Chloro-2,3-dimethyl-5-nitrobenzene |
67405-07-6 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A010007262-500mg |
1-Chloro-2,3-dimethyl-5-nitrobenzene |
67405-07-6 | 97% | 500mg |
$815.00 | 2023-09-01 | |
| Alichem | A010007262-1g |
1-Chloro-2,3-dimethyl-5-nitrobenzene |
67405-07-6 | 97% | 1g |
$1490.00 | 2023-09-01 |
BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO-
Introduction to BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- (CAS No. 67405-07-6)
BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO-, identified by its Chemical Abstracts Service (CAS) number 67405-07-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of nitroaromatics, which are widely studied for their unique structural and chemical properties. The presence of both chloro and nitro substituents on a dimethylbenzene core imparts distinct reactivity and functionalization potential, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 1-chloro-2,3-dimethyl-5-nitrobenzene consists of a benzene ring substituted with a chloro group at the 1-position, two methyl groups at the 2- and 3-positions, and a nitro group at the 5-position. This specific arrangement leads to a high degree of steric hindrance and electronic effects that influence its chemical behavior. The compound is characterized by its moderate solubility in organic solvents such as dichloromethane and ethyl acetate, which facilitates its use in various chemical reactions and applications.
In recent years, 1-chloro-2,3-dimethyl-5-nitrobenzene has been explored as a key intermediate in the synthesis of more complex pharmaceutical molecules. Its nitro group can be readily reduced to an amine, allowing for further functionalization through nucleophilic substitution or condensation reactions. Additionally, the chloro substituent can undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups into the molecule. These transformations make it a versatile building block for drug discovery and development.
One of the most compelling applications of BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- is in the synthesis of bioactive compounds. Researchers have utilized this intermediate to develop novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The nitro group serves as a handle for modifying electronic properties, while the chloro and methyl groups provide steric control over biological activity. Such structural features are crucial for optimizing drug-like characteristics such as solubility, bioavailability, and target specificity.
The pharmaceutical industry has also leveraged 1-chloro-2,3-dimethyl-5-nitrobenzene in the development of agrochemicals. Its aromatic core can be modified to produce herbicides and pesticides with improved efficacy and environmental safety. The ability to introduce diverse functional groups into this scaffold allows chemists to fine-tune the properties of these compounds for specific applications. Moreover, the compound’s stability under various reaction conditions makes it suitable for large-scale synthesis processes.
From a materials science perspective, BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- has been explored in the design of advanced materials such as liquid crystals and organic semiconductors. The rigid aromatic backbone combined with electron-withdrawing nitro groups influences electronic properties, making it useful in optoelectronic applications. Researchers have synthesized polymers and small-molecule complexes incorporating this unit to enhance charge transport properties in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The synthesis of 1-chloro-2,3-dimethyl-5-nitrobenzene typically involves nitration followed by chlorination and methylation of toluene derivatives. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproduct formation and waste generation. Green chemistry principles have also been applied to develop more sustainable synthetic routes. For example, solvent-free reactions or the use of biodegradable catalysts have been investigated to minimize environmental impact.
Recent studies have highlighted the importance of BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO-* in medicinal chemistry through computational modeling and high-throughput screening techniques. These approaches allow researchers to rapidly evaluate thousands of derivatives for biological activity without extensive wet chemistry experimentation. Virtual screening has identified promising candidates for further optimization based on their predicted binding affinity to biological targets such as enzymes and receptors.
The safety profile of 1-chloro-2,3-dimethyl-*nitrobenzene is another critical consideration in its application. While it is not classified as hazardous under standard conditions, proper handling procedures must be followed to prevent exposure risks. Personal protective equipment (PPE) such as gloves and goggles is recommended during laboratory work involving this compound. Storage should be conducted in tightly sealed containers away from heat sources to prevent decomposition.
In conclusion,BENZENE, 1-*CHLORO-*2,3-*DIMETHYL-*5-*NITRO-* (CAS No.*67405*–*07*–*6*) remains a pivotal intermediate in synthetic chemistry with broad applications across pharmaceuticals,* agrochemicals,*and materials science.* Its unique structural features,*reactivity,*and adaptability make it indispensable for developing new compounds with desired properties.* Continued research into innovative synthetic methods,*biological applications,*and sustainable practices will further enhance its utility*in future advancements.*
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